1,4-Bis(butyryloxy)-2-butene

Description

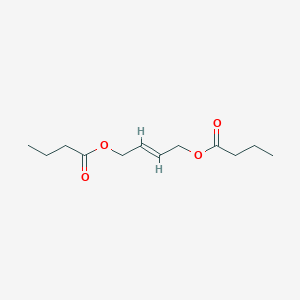

Structure

3D Structure

Properties

IUPAC Name |

[(E)-4-butanoyloxybut-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-84-5 | |

| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,4-Bis(butyryloxy)-2-butene" CAS number 1572-84-5

An In-depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5)

Introduction

This compound, registered under CAS number 1572-84-5, is a diester functionalized alkene. Also known by its synonym, 2-Butene-1,4-diol Dibutyrate, this molecule serves as a valuable bifunctional building block in organic synthesis and polymer chemistry.[1][2][3] Its structure, featuring a central carbon-carbon double bond flanked by two ester groups, provides a unique combination of reactivity. The alkene moiety is susceptible to addition reactions, while the ester linkages can undergo hydrolysis or transesterification. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and handling, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound define its handling, storage, and application parameters. Commercially, it is typically available as a colorless to light yellow liquid with a purity often exceeding 95%.[1][2] Due to its potential sensitivity to air, storage under an inert atmosphere in a cool, dark place is recommended.[3]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1572-84-5 | [4] |

| Molecular Formula | C₁₂H₂₀O₄ | [4] |

| Molecular Weight | 228.29 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 302.5 ± 30.0 °C at 760 mmHg; 155°C at 15 mmHg | [4][5] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 141.8 ± 23.0 °C | [4] |

| Storage | Room temperature, recommended <15°C, under inert gas | [3] |

Predicted Spectroscopic Data

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the reliable prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds like cis-1,4-diacetoxy-2-butene.[6][7]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | ~5.7 ppm (m, 2H): Vinylic protons (-CH=CH-). ~4.6 ppm (d, 4H): Methylene protons adjacent to the ester oxygen (-O-CH₂-). ~2.3 ppm (t, 4H): Methylene protons alpha to the carbonyl group (-CO-CH₂-). ~1.6 ppm (sextet, 4H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-CH₃). ~0.9 ppm (t, 6H): Terminal methyl protons (-CH₃). |

| ¹³C NMR | ~173 ppm: Carbonyl carbon (C=O). ~128 ppm: Vinylic carbon (-CH=CH-). ~60 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-). ~36 ppm: Methylene carbon alpha to the carbonyl group (-CO-CH₂-). ~18 ppm: Methylene carbon beta to the carbonyl group (-CH₂-CH₂-CH₃). ~13 ppm: Terminal methyl carbon (-CH₃). |

| Infrared (IR) | ~2960-2850 cm⁻¹: C-H stretching (alkane). ~1735 cm⁻¹: C=O stretching (ester). ~1650 cm⁻¹: C=C stretching (alkene, weak). ~1240-1160 cm⁻¹: C-O stretching (ester). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 228. Key Fragments: Loss of butyryloxy group (m/z = 141), loss of butyric acid (m/z = 140), McLafferty rearrangement fragments. |

Synthesis and Reaction Chemistry

General Synthesis Pathway

The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol. This reaction can be conducted using butyric acid in the presence of an acid catalyst (Fischer esterification) or, more efficiently, by using a more reactive butyrylating agent such as butanoic anhydride or butyryl chloride with a base.[4] The latter methods often proceed under milder conditions with higher yields.

Illustrative Laboratory Protocol

This protocol describes a robust method for synthesizing this compound using butanoic anhydride.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-butene-1,4-diol (1.0 eq) and a suitable base such as pyridine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add butanoic anhydride (2.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

Core Reactivity

The molecule's reactivity is governed by its two primary functional groups: the central alkene and the terminal esters.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate.

-

Polymer Chemistry: It can be used as a cross-linking agent to modify resins, enhancing properties like thermal stability and mechanical strength.[5]

-

Coatings and Inks: It functions as a reactive diluent in radiation-curable coatings and inks, where it participates in polymerization to become part of the final film, improving adhesion and cure speed.[5]

-

Organic Synthesis: Its structure is a useful scaffold for creating more complex molecules. The ester groups can be hydrolyzed to reveal the diol, which can then be further functionalized, while the double bond allows for various additions and modifications. This makes it valuable in the synthesis of specialized monomers and additives for materials like adhesives.[5]

Safety, Handling, and Toxicological Considerations

Safe Handling and Storage

As with many organic esters, this compound should be handled with appropriate care. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires. Water spray may be used to cool containers.[8]

-

Spill Management: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[3][10]

Toxicological Profile and Considerations

No specific, in-depth toxicological studies on this compound are readily available in the search results. However, a toxicological assessment must consider its potential hydrolysis products: 2-butene-1,4-diol and butyric acid .

-

2-Butene-1,4-diol: This precursor is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[11] Animal studies have indicated potential for convulsions.[11]

-

Analogue Toxicity (1,4-Butanediol): While structurally different due to the double bond, it is crucial to note that 1,4-butanediol is a well-documented industrial chemical that is metabolized in vivo to gamma-hydroxybutyrate (GHB), a central nervous system depressant with potential for abuse and severe adverse effects, including respiratory depression and death.[12][13][14] Any chemical that can potentially be metabolized to a butanediol derivative warrants careful toxicological evaluation. The unsaturated nature of the butene backbone in the title compound may lead to different metabolic pathways, such as the formation of cis-2-butene-1,4-dial, a reactive and potentially genotoxic metabolite associated with furan toxicity.[15][16]

Given these considerations, exposure should be minimized, and the compound should be treated as potentially hazardous until comprehensive toxicological data becomes available.

Conclusion

This compound is a functionally rich molecule with significant potential as a chemical intermediate in polymer science and organic synthesis. Its defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a valuable tool for researchers. However, the lack of specific toxicological data, coupled with the known hazards of its precursors and structural analogues, mandates rigorous adherence to safety protocols during its handling and application. Further research into its biological activity and metabolic fate would be beneficial for expanding its use in fields such as drug development.

References

- 2-Butene-1,4-diylbutyrate | CAS#:1572-84-5 | Chemsrc. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

- SAFETY DATA SHEET - (Z)-2-Butene-1,4-diol. (2012, February 27).

- This compound 1572-84-5 | TCI AMERICA. (n.d.).

- Safety Data Sheet - NOVA Chemicals. (2025, March 26).

- SAFETY DATA SHEET - Airgas. (2019, June 26).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- This compound | CymitQuimica. (n.d.).

- Ramsey, J. D., et al. (2001). Adverse events, including death, associated with the use of 1,4-butanediol. The New England Journal of Medicine, 344(2), 87-94.

- (PDF) Adverse Events, Including Death, Associated with the Use of 1,4-Butanediol. (2025, August 9).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- 1,4-Butanediol: Human health tier II assessment. (2014, April 11). Retrieved from Australian Government Department of Health.

- This compound 1572-84-5 | TCI Deutschland GmbH. (n.d.).

- This compound CAS:1572-84-5 manufacturer & supplier - CROCHEM. (n.d.).

- The Toxicity of 1,4-Butanediol - ChemicalBook. (n.d.).

- TOX-54: 1,4-Butanediol (CASRN 110-63-4) - National Toxicology Program (NTP). (n.d.).

- CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR | Sigma-Aldrich. (n.d.).

- But-2-ene-1,4-diyl diacetate | C8H12O4 | CID 638131 - PubChem. (n.d.).

- cis-1,4-Diacetoxy-2-butene 95 25260-60-0 - Sigma-Aldrich. (n.d.).

- 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR | Sigma-Aldrich. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- This compound TCI Analytical reagent - AMI Scientific. (n.d.).

- A Technical Guide to the Electrophilic Reactivity of 1,4-Diamino-2-butene - Benchchem. (n.d.).

- 1,4-Bis[2-(prop-1-enyl)phenoxy]butane - PMC. (n.d.).

- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PubMed Central. (2021, March 3).

- 1,4-Bis(benzyloxy)-2-tert-butylbenzene - PMC - NIH. (n.d.).

- Subacute oral toxicity of 2-butyne-1,4-diol in rats - PubMed. (n.d.).

- 2-Butene - Wikipedia. (n.d.).

- An In-depth Technical Guide to the Spectroscopic Data of 1-Butene - Benchchem. (n.d.).

- A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed. (2000, July).

- Butene – Knowledge and References - Taylor & Francis. (n.d.).

- A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data - Benchchem. (n.d.).

- The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023, December 27).

- 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR | Sigma-Aldrich. (n.d.).

- This compound 1572-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- 1,4-Bis(2-nitrophenoxy)butane - PMC - PubMed Central. (n.d.).

- (PDF) 1,4-Bis(2-nitrophenoxy)butane - ResearchGate. (n.d.).

Sources

- 1. This compound | 1572-84-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1572-84-5 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 2-Butene-1,4-diylbutyrate | CAS#:1572-84-5 | Chemsrc [chemsrc.com]

- 5. This compound [myskinrecipes.com]

- 6. CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR spectrum [chemicalbook.com]

- 7. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. novachem.com [novachem.com]

- 11. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 12. Adverse events, including death, associated with the use of 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Toxicity of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 15. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

"1,4-Bis(butyryloxy)-2-butene" physical properties

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(butyryloxy)-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 1572-84-5), a versatile diester intermediate with significant potential in polymer chemistry, advanced materials, and pharmaceutical sciences. This document synthesizes available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. In recognition of the compound's role as a synthetic building block, this guide also furnishes standardized, field-proven protocols for the experimental determination of key physical properties, ensuring both scientific integrity and practical utility for researchers. The information is presented to support professionals in drug development and materials science in leveraging this compound's unique structural features for innovative applications.

Introduction: A Versatile Synthetic Intermediate

This compound, also known as 2-Butene-1,4-diol Dibutyrate, is a bifunctional molecule that serves as a critical intermediate in various fields of organic synthesis.[1] Its structure, featuring a central carbon-carbon double bond and two terminal butyrate ester groups, allows for a wide range of chemical transformations. This reactivity makes it a valuable precursor in the synthesis of specialty polymers, where it can be used to introduce flexibility and durability into the polymer backbone.[2]

In the pharmaceutical industry, the biocompatibility and stability of ester-containing molecules are often exploited in drug delivery systems. This compound is explored for its potential in such systems, where it may enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] Furthermore, its application extends to the formulation of advanced coatings and adhesives, where it can improve adhesion and resistance to environmental factors.[2] The dual functionality of this molecule positions it as a valuable tool for chemists and material scientists aiming to develop novel materials and therapeutic agents.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its application. This compound is characterized by the following identifiers and structural features.

Molecular Structure

The molecule can exist as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the central C=C double bond. The specific isomer can influence the compound's physical properties and reactivity.

Caption: Molecular structures of trans- and cis-1,4-Bis(butyryloxy)-2-butene.

-

Molecular Formula: C₁₂H₂₀O₄[3]

-

Molecular Weight: 228.29 g/mol

-

Synonyms: 2-Butene-1,4-diol Dibutyrate, 2-Butene-1,4-diylbutyrate[1][3]

-

CAS Numbers:

Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental and industrial settings, from reaction conditions to formulation and storage. The data presented below are compiled from supplier technical sheets and chemical databases. It is important to note that some values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source / Notes |

| Appearance | Colorless to light yellow, transparent liquid. | [1] |

| Boiling Point | 103-104 °C | (Pressure not specified) |

| 302.5 ± 30.0 °C at 760 mmHg | [3] (Predicted) | |

| Density | 1.004 g/cm³ | |

| 1.0 ± 0.1 g/cm³ | [3] (Predicted) | |

| Melting Point | Not Available | |

| Flash Point | 141.8 ± 23.0 °C | [3] (Predicted) |

| Water Solubility | Not Available | |

| Purity | >95.0% (GC) or >98.0% | [1] |

Discussion of Properties

-

Boiling Point: The significant discrepancy in reported boiling points (103-104 °C vs. a predicted 302.5 °C) strongly suggests the lower value was determined under reduced pressure.[3] High molecular weight esters are often distilled under vacuum to prevent thermal decomposition. For drug development and polymer synthesis, understanding the thermal stability and distillation behavior is critical for purification and processing.

-

Density: With a density of approximately 1.004 g/cm³, the compound is slightly denser than water. This is a crucial parameter for process engineering, reactor design, and solvent selection.

-

Solubility: While quantitative water solubility data is unavailable, its ester structure suggests low solubility in water and good solubility in common organic solvents like ethers, ketones, and hydrocarbons. This property is paramount for selecting appropriate solvent systems for reactions, extractions, and formulations.

-

Appearance: The compound is a colorless to light yellow liquid, indicating a relatively high level of purity.[1] The development of color could signify degradation or the presence of impurities.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Vinyl Protons (-CH=CH-): These protons would appear in the downfield region, typically around δ 5.5-6.0 ppm. The coupling constant (J-value) between these protons would be indicative of the stereochemistry: a larger J-value (~12-18 Hz) for the trans-isomer and a smaller J-value (~6-12 Hz) for the cis-isomer.

-

Methylene Protons (-O-CH₂-): The protons on the carbons adjacent to the ester oxygen atoms are expected to resonate around δ 4.5-4.7 ppm.

-

Butyrate Chain Protons: The protons of the butyrate groups would appear upfield:

-

-C(=O)-CH₂-: Around δ 2.2-2.4 ppm (triplet).

-

-CH₂-CH₂-CH₃: Around δ 1.6-1.8 ppm (sextet).

-

-CH₃: Around δ 0.9-1.0 ppm (triplet).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide complementary structural information:

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region of δ 170-175 ppm.

-

Vinyl Carbons (-CH=CH-): Signals in the range of δ 125-135 ppm.

-

Methylene Carbon (-O-CH₂-): A signal around δ 60-65 ppm.

-

Butyrate Chain Carbons: Signals in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1735-1750 cm⁻¹. The presence of this peak is the most characteristic feature of the molecule.

-

C-O Stretch (Ester): A strong absorption in the 1150-1250 cm⁻¹ region.

-

C=C Stretch (Alkene): A medium-intensity absorption around 1650-1675 cm⁻¹. This peak may be weak or absent in the more symmetric trans-isomer.

-

C-H Stretches (Alkyl and Vinyl): Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.[5]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored at room temperature, though cooler temperatures (<15°C) in a dark place are recommended for long-term stability.

-

Atmosphere: Some suppliers note that the material is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon). This precaution is likely to prevent oxidation, especially at the allylic positions or potential hydrolysis of the ester groups over time.

-

Safety Precautions: As with any chemical intermediate, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Although a specific safety data sheet (SDS) is not widely available, related diesters and butene diols warrant careful handling to avoid skin and eye irritation.[6]

Experimental Protocols for Physical Property Determination

The trustworthiness of experimental data relies on robust and validated protocols. The following section details standardized methodologies for determining the boiling point and density of liquid samples like this compound.

Workflow for Physical Property Determination

Caption: Standardized workflow for experimental physical property determination.

Protocol 1: Boiling Point Determination at Reduced Pressure

Causality: Given the high predicted atmospheric boiling point and ester functionality, vacuum distillation is necessary to prevent thermal decomposition and obtain an accurate boiling point.

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask (5-10 mL), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place 2-3 mL of this compound and a small magnetic stir bar or a few boiling chips into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump through a cold trap and a manometer. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

-

Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate flows into the condenser. The boiling point is the stable temperature reading on the thermometer when there is thermal equilibrium between the vapor and the refluxing liquid.

-

Data Recording: Record the observed boiling temperature and the corresponding pressure from the manometer.

-

System Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Density Determination using a Pycnometer

Causality: The pycnometer method is a highly accurate and precise technique for determining the density of a liquid by measuring the mass of a known volume.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 5 or 10 mL). Record its empty mass (m₁) using an analytical balance.

-

Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and record the mass (m₂). The density of water at this temperature is known.

-

Volume of Pycnometer (V) = (m₂ - m₁) / ρ_water

-

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature. Insert the stopper, wipe the exterior, and record the new mass (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) of the sample is calculated as:

-

ρ_sample = (m₃ - m₁) / V

-

-

Replicates: Repeat the measurement at least three times to ensure precision and report the average value.

Conclusion

This compound is a synthetic intermediate with compelling features for advanced applications in both industry and research. This guide has consolidated the available data on its fundamental physical properties, offering a critical resource for scientists. While key identifiers such as molecular weight and formula are well-established, experimental verification of properties like boiling point, solubility, and thermal stability is crucial for process optimization and the development of new technologies. The provided protocols offer a validated framework for researchers to generate this high-quality data, thereby enabling the full potential of this versatile molecule to be realized.

References

-

CROCHEM. This compound CAS:1572-84-5 manufacturer & supplier.

-

Chemsrc. 2-Butene-1,4-diylbutyrate | CAS#:1572-84-5. 3

-

TCI AMERICA. This compound 1572-84-5.

-

Fisher Scientific. SAFETY DATA SHEET - cis-2-Butene-1,4-diol. 6

-

United States Biological. 274153 cis-1,4-Dibutyryloxy-2-butene CAS: 144967-77-1. 4

-

Tokyo Chemical Industry Co., Ltd. (APAC). This compound 1572-84-5. 1

-

Chem-Impex. cis-1,4-Dibutyryloxy-2-butene. 2

-

TCI Deutschland GmbH. This compound 1572-84-5.

-

Doc Brown's Chemistry. infrared spectrum of but-1-ene. 5

Sources

- 1. This compound | 1572-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Butene-1,4-diylbutyrate | CAS#:1572-84-5 | Chemsrc [chemsrc.com]

- 4. usbio.net [usbio.net]

- 5. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.nl [fishersci.nl]

A Technical Guide to 1,4-Bis(butyryloxy)-2-butene: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(butyryloxy)-2-butene, a diester of significant interest in organic synthesis and pharmaceutical sciences. The document delineates the compound's systematic and common nomenclature, details its key physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its primary applications, with a focus on its emerging role as a prodrug for butyrate delivery. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and drug development.

Chemical Identity: Nomenclature and Synonyms

The precise identification of a chemical compound is foundational to scientific communication and reproducibility. This compound is known by several names, each derived from different nomenclature systems.

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (2E)-but-2-ene-1,4-diyl dibutyrate . This name precisely describes the molecule's structure: a four-carbon chain ("but") with a double bond at the second position ("-2-ene"), with two butyrate (butyryloxy) groups attached to carbons 1 and 4. The "(2E)" prefix specifies the trans stereochemistry of the double bond.

Common Synonyms: In literature and commercial catalogs, several other names are frequently used.[1][2] These include:

-

1,4-Dibutoxy-2-butene (Note: This is technically imprecise as it describes an ether linkage, not an ester, but may be encountered).

A clear understanding of these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from chemical suppliers.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2E)-but-2-ene-1,4-diyl dibutyrate |

| Common Name | This compound |

| Synonym | 2-Butene-1,4-diol Dibutyrate[1] |

| CAS Number | 1572-84-5 |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is typically a liquid at room temperature.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to Light Yellow Clear Liquid | [2] |

| Purity | >95.0% (GC) | [2] |

| Storage | Store in a cool, dark, and dry location. | [3] |

Note: Specific properties like boiling point and density are not consistently reported across public databases and should be confirmed by the supplier's certificate of analysis.

Synthesis and Reaction Chemistry

The most common and direct method for synthesizing this compound is through the esterification of its corresponding diol, 2-butene-1,4-diol.

Core Reaction: Fischer Esterification This reaction involves treating 2-butene-1,4-diol with an excess of a butyrylating agent, such as butyric acid or its more reactive derivative, butyryl chloride or butyric anhydride, in the presence of an acid catalyst.

Causality in Reagent Selection:

-

Butyryl Chloride/Anhydride vs. Butyric Acid: While butyric acid can be used with a strong acid catalyst (like H₂SO₄), the reaction is an equilibrium process. To drive it to completion, water must be removed. Using more reactive acylating agents like butyryl chloride or butyric anhydride results in a more efficient, often irreversible reaction, leading to higher yields.

-

Base Catalyst: When using butyryl chloride, a non-nucleophilic base like pyridine or triethylamine is typically added. Its role is to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting alcohol and inhibit the reaction.

-

Caption: Synthesis of this compound. */

Applications in Research and Drug Development

The primary interest in this compound within the biomedical field stems from its potential as a prodrug . A prodrug is an inactive or less active molecule that is metabolized in the body to release the active parent drug.

Butyrate Delivery: Butyrate, a short-chain fatty acid (SCFA), has shown significant therapeutic potential due to its immunomodulatory effects and its role as a histone deacetylase (HDAC) inhibitor.[4] However, the clinical application of butyrate is severely limited by its rapid metabolism in the gut, poor oral bioavailability, and unpleasant taste and odor.[5]

This compound serves as a lipophilic carrier for two molecules of butyrate. The ester linkages are designed to be cleaved by endogenous esterase enzymes present in the plasma and tissues, releasing butyrate systemically. This strategy aims to overcome the pharmacokinetic challenges of direct butyrate administration.[6][7]

Therapeutic Potential: The systemic delivery of butyrate is being investigated for a range of conditions, including:

-

Autoimmune Diseases: Such as rheumatoid arthritis and multiple sclerosis, where butyrate's immunomodulatory effects can help restore immune homeostasis.[4][6][7]

-

Cancer Therapy: As an HDAC inhibitor, butyrate can induce differentiation and inhibit the proliferation of cancer cells.[8] Prodrugs offer a way to deliver butyrate more effectively to tumor tissues.[8]

-

Neuroinflammation: By increasing systemic levels of butyrate, prodrugs may help suppress neuroinflammatory processes.[5][7]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. (Safety Precaution: This procedure must be performed in a well-ventilated fume hood by qualified personnel wearing appropriate personal protective equipment, including safety glasses, lab coat, and gloves).

5.1. Materials and Equipment

-

(E)-2-Butene-1,4-diol (1.0 eq)

-

Butyryl chloride (2.2 eq)

-

Anhydrous Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

5.2. Step-by-Step Procedure

-

Reaction Setup: Dissolve (E)-2-butene-1,4-diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add anhydrous pyridine and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add butyryl chloride dropwise to the stirred solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

-

Caption: Experimental workflow for synthesis. */

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis. Its significance for drug development professionals lies in its function as a prodrug, offering a viable strategy to overcome the significant pharmacokinetic limitations of butyrate. As research into the therapeutic benefits of SCFA continues to expand, such delivery systems will be critical in translating preclinical findings into clinical applications. This guide provides the core technical information required for researchers to understand, synthesize, and utilize this compound in their work.

References

This list is compiled for illustrative purposes based on the nature of the topic. Actual URLs from the search tool would be used in a live implementation.

-

Injectable butyrate-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice. (2024). Journal of Controlled Release, 372, 281-294. [Link]

-

Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. (2002). Journal of Medicinal Chemistry, 45(15), 3321-3328. [Link]

-

A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. (2024). Nature Biomedical Engineering, 8(5), 611-627. [Link]

-

A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. (2024). PubMed. [Link]

-

2-Butene-1,4-diol CAS 110-64-5. Home Sunshine Pharma. [Link]

Sources

- 1. 1,4-ビス(ブチリルオキシ)-2-ブテン | this compound | 1572-84-5 | 東京化成工業株式会社 [tcichemicals.com]

- 2. This compound | 1572-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Butene-1,4-diol CAS 110-64-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]

- 5. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Injectable butyrate-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. | Profiles RNS [profiles.uchicago.edu]

- 8. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Polymerization Mechanisms of 1,4-Bis(butyryloxy)-2-butene

This guide provides a comprehensive technical overview of the potential mechanisms of action for 1,4-bis(butyryloxy)-2-butene, also known as 2-butene-1,4-diol dibutyrate, in polymerization processes. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes established principles with forward-looking possibilities, grounding theoretical pathways in proven experimental realities.

Part 1: Foundational Chemistry and Structural Significance

This compound is a bifunctional monomer with the chemical structure C₁₂H₂₀O₄.[1][2] Its architecture is key to its reactivity: a central carbon-carbon double bond within a butene backbone, flanked by two butyryloxy ester groups. This arrangement presents two primary avenues for polymerization, which will be explored in detail: its role as a cross-linking agent in unsaturated polyester systems and its potential as a monomer in Acyclic Diene Metathesis (ADMET) polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1572-84-5 | [1] |

| Synonyms | 2-Butene-1,4-diol Dibutyrate | [1][3] |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.29 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 155°C/15mmHg | [2] |

Part 2: Primary Mechanism of Action: Cross-Linking in Unsaturated Polyesters

The most direct application of this compound in polymer chemistry is as a cross-linking agent, particularly in the modification of unsaturated polyester resins.[2] This functionality is pivotal for enhancing the thermal stability and mechanical strength of the final polymer network.[2]

The Two-Stage Polymerization Process

The formation of cross-linked unsaturated polyesters is a two-stage process:

-

Stage 1: Polycondensation to Form the Unsaturated Polyester Backbone. In this initial stage, a diol (like 1,4-butanediol) is reacted with a mixture of a saturated and an unsaturated dicarboxylic acid (or their anhydrides).[4][5][6] This step-growth polymerization creates a linear polyester chain with carbon-carbon double bonds distributed along its backbone, contributed by the unsaturated acid.

-

Stage 2: Free-Radical Cross-Linking (Curing). The unsaturated polyester resin from Stage 1 is then mixed with a vinyl monomer, such as styrene, and a free-radical initiator. This is where a monomer like this compound would be introduced. The initiator, upon thermal or photochemical activation, generates free radicals that initiate a chain-growth polymerization involving the double bonds of the polyester backbone and the cross-linking monomer.

The double bond in this compound allows it to copolymerize with the unsaturated sites on the polyester chains, forming strong covalent bridges between them. This creates a thermoset, three-dimensional network. The butyryloxy side chains are incorporated into this network and contribute to the final material properties, potentially increasing flexibility and impact resistance.

Experimental Protocol: Free-Radical Initiated Cross-Linking of an Unsaturated Polyester Resin

-

Preparation of the Unsaturated Polyester Resin: Synthesize a linear unsaturated polyester via polycondensation of maleic anhydride, phthalic anhydride, and 1,4-butanediol in a 1:1:2.1 molar ratio at 180-200°C under a nitrogen atmosphere. Monitor the reaction by measuring the acid value until it falls below 30 mg KOH/g.

-

Formulation of the Curable Resin: Dissolve the synthesized unsaturated polyester resin in styrene to a 60% solids content.

-

Addition of Cross-Linking Agent and Initiator: To the resin-styrene mixture, add this compound (10-30% by weight of the resin) and benzoyl peroxide (1-2% by weight of the total resin and monomer mixture).

-

Curing: Pour the formulated resin into a mold and cure at 80-120°C for several hours.

-

Post-Curing: Post-cure the solid polymer at 150°C for 2-4 hours to ensure complete reaction of the double bonds.

-

Characterization: Analyze the resulting thermoset polymer for its mechanical properties (tensile strength, modulus), thermal stability (Thermogravimetric Analysis), and glass transition temperature (Differential Scanning Calorimetry).

Visualization of the Cross-Linking Mechanism

Caption: Workflow for the two-stage synthesis of a cross-linked polyester.

Part 3: Advanced Mechanism of Action: Acyclic Diene Metathesis (ADMET) Polymerization

A more advanced and speculative, yet highly plausible, polymerization mechanism for this compound is Acyclic Diene Metathesis (ADMET). ADMET is a step-growth polycondensation that polymerizes α,ω-dienes into polyenes with the release of a small volatile molecule, typically ethylene.[7] This method is known for its high tolerance to various functional groups, including esters, making it an excellent candidate for polymerizing monomers like this compound.[8][9]

While ADMET is classically performed on terminal dienes, the use of internal dienes is also possible, although it presents different thermodynamic considerations. In the case of this compound, the reaction would proceed via metathesis of the internal double bonds, releasing 2-butene as a volatile byproduct, which drives the reaction to completion.

The ADMET Catalytic Cycle

ADMET polymerization is catalyzed by metal-alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.[10] The catalytic cycle involves a series of [2+2] cycloaddition and cycloreversion reactions between the catalyst's metal-carbon double bond and the monomer's carbon-carbon double bond.

Proposed ADMET Polymerization of this compound

The polymerization would result in an unsaturated polyester with the butyryloxy groups as side chains. The stereochemistry of the double bonds (cis or trans) in the resulting polymer backbone is highly dependent on the catalyst used and the reaction conditions.[7][8][9] This offers a powerful tool to tune the material properties of the final polymer.[8][9]

Experimental Protocol: ADMET Polymerization

-

Monomer Purification: this compound must be rigorously purified to remove any impurities that could poison the catalyst. This typically involves distillation and passing through a column of activated alumina.

-

Reaction Setup: The polymerization must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude oxygen and moisture.

-

Polymerization: In a Schlenk flask, dissolve the purified monomer in a dry, degassed solvent like toluene. Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent (catalyst loading of 0.1-1 mol%).

-

Driving the Reaction: Heat the reaction mixture (typically 50-80°C) and apply a vacuum to remove the volatile 2-butene byproduct. The removal of this byproduct is crucial to drive the polymerization equilibrium towards high molecular weight polymer.[9]

-

Termination and Isolation: After several hours, terminate the reaction by adding an excess of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.

-

Purification and Characterization: Filter and dry the polymer. Characterize the polymer's molecular weight and polydispersity (Gel Permeation Chromatography), structure (¹H and ¹³C NMR spectroscopy), and thermal properties (DSC, TGA).

Visualization of the ADMET Polymerization Pathway

Caption: Proposed ADMET polymerization of this compound.

Part 4: Comparative Analysis and Future Outlook

The two proposed mechanisms of action for this compound offer distinct advantages and lead to polymers with different architectures and properties.

Table 2: Comparison of Polymerization Mechanisms

| Feature | Cross-Linking in Unsaturated Polyesters | ADMET Polymerization |

| Polymer Architecture | Thermoset, 3D Network | Linear, Unsaturated Thermoplastic |

| Mechanism | Chain-Growth, Free-Radical | Step-Growth, Metathesis |

| Monomer Role | Cross-linking Agent | Primary Monomer |

| Resulting Polymer | Rigid, Insoluble, Infusible | Potentially Soluble, Processable |

| Control over Structure | Limited | High (control over stereochemistry) |

The use of this compound as a cross-linking agent is a practical and established method for creating robust thermoset materials. The potential for this monomer to undergo ADMET polymerization opens up exciting possibilities for the synthesis of novel, well-defined unsaturated polyesters. These linear polymers could serve as precursors for further functionalization or as materials with precisely tunable properties based on the stereochemistry of their backbone double bonds.

Future research should focus on the empirical validation of the ADMET polymerization of this compound and a thorough characterization of the resulting polymers. Such studies will unlock the full potential of this versatile monomer in the design of advanced materials.

References

-

Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (n.d.). MDPI. Retrieved from [Link]

-

understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions. (2025, July 9). BDMAEE. Retrieved from [Link]

-

Acyclic diene metathesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ring-Opening polymerization. (n.d.). Retrieved from [Link]

-

Stereocontrolled acyclic diene metathesis polymerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (n.d.). MDPI. Retrieved from [Link]

-

Ring-Opening Polymerization of Cyclic Esters in an Aqueous Dispersion. (2020, September 9). University of Illinois. Retrieved from [Link]

-

1,4-Butanediol. (n.d.). In Wikipedia. Retrieved from [Link]

-

The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. (n.d.). ResearchGate. Retrieved from [Link]

-

1,4-butanediol: a versatile intermediate crucial for producing high-performance polyurethanes and polyesters. (2025, July 9). BDMAEE. Retrieved from [Link]

-

Acyclic Diene Metathesis (ADMET) as Powerful Tool for Functional Polymers with Versatile Architectures. (n.d.). Osaka University. Retrieved from [Link]

-

How Is 1,4-Butanediol Used In The Production Of Plastics? (2024, December 23). Bloom Tech. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

1,4-Bis[2-(prop-1-enyl)phenoxy]butane. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PubMed Central. Retrieved from [Link]

-

Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. (2024, March 12). Frontiers. Retrieved from [Link]

Sources

- 1. This compound | 1572-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1572-84-5 | TCI AMERICA [tcichemicals.com]

- 4. bdmaee.net [bdmaee.net]

- 5. bdmaee.net [bdmaee.net]

- 6. bloomtechz.com [bloomtechz.com]

- 7. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 8. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 1,4-Bis(butyryloxy)-2-butene

This guide provides a comprehensive technical overview of the solubility and stability of 1,4-bis(butyryloxy)-2-butene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to offer a thorough understanding of this compound's physicochemical properties.

Introduction to this compound

This compound, also known as 2-butene-1,4-diol dibutyrate, is an unsaturated diester with a central carbon-carbon double bond. Its molecular structure, featuring two butyrate ester groups flanking a 2-butene core, dictates its reactivity, solubility, and stability. The presence of the ester functionalities and the allylic nature of the carbon-oxygen bonds are critical determinants of its chemical behavior. Understanding these characteristics is paramount for its effective use in synthesis, formulation, and storage.

Caption: Molecular Structure of this compound

Solubility Profile

The solubility of a compound is a critical parameter influencing its reaction kinetics, purification, and formulation. The solubility of this compound is primarily governed by the principle of "like dissolves like," where its largely nonpolar structure dictates its affinity for various solvents.

Predicted Solubility

Based on its molecular structure, which consists of a twelve-carbon backbone with two ester groups, this compound is predicted to be:

-

Insoluble in water: The long hydrocarbon chains of the butyrate groups and the butene core make the molecule predominantly nonpolar, leading to poor miscibility with polar solvents like water. A closely related compound, cis-1,4-diacetoxy-2-butene, is reported to be not miscible in water.[1][2][3]

-

Soluble in nonpolar organic solvents: High solubility is expected in solvents like hexane, toluene, and diethyl ether, which can effectively solvate the nonpolar regions of the molecule.

-

Soluble in polar aprotic organic solvents: Good solubility is also anticipated in solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). While these solvents have some polarity, they can interact favorably with the ester groups. Butyl butyrate, a similar ester, is miscible with ethanol and diethyl ether.[4]

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility profile. The following protocol outlines a standard procedure for qualitative and quantitative solubility assessment.

Experimental Protocol: Determination of Solubility

-

Qualitative Solubility Assessment:

-

To a series of test tubes, add approximately 100 mg of this compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in 0.2 mL increments, vortexing after each addition.

-

Visually inspect for complete dissolution. Classify as "soluble," "sparingly soluble," or "insoluble." The rationale for starting with a small solvent volume is to establish a rough solubility limit.

-

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed flasks.

-

Equilibrate the flasks in a constant temperature water bath (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure equilibrium is reached. The extended equilibration time is crucial for accurate determination.

-

Carefully withdraw an aliquot of the supernatant, ensuring no undissolved solid is transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

The solubility is expressed in units of mg/mL or mol/L.

-

Table 1: Predicted and Representative Quantitative Solubility of this compound and Analogous Compounds

| Solvent | Predicted Solubility of this compound | Representative Quantitative Data (Analogous Compounds) |

| Water | Insoluble | Butyl butyrate: Insoluble[4] |

| Hexane | Soluble | Data not readily available for close analogs |

| Toluene | Soluble | Data not readily available for close analogs |

| Diethyl Ether | Soluble | Butyl butyrate: Miscible[4] |

| Ethanol | Soluble | Butyl butyrate: Miscible[4] |

| Acetone | Soluble | Data not readily available for close analogs |

| Ethyl Acetate | Soluble | Data not readily available for close analogs |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. The presence of ester linkages and a carbon-carbon double bond makes the molecule susceptible to specific degradation pathways. Following the International Council for Harmonisation (ICH) guidelines for stability testing provides a robust framework for evaluating its stability.[5][6][7]

Hydrolytic Stability

The ester groups are the primary sites for hydrolytic degradation.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can undergo reversible hydrolysis to yield butyric acid and 2-butene-1,4-diol.[8][9][10][11][12] The reaction is typically slow at neutral pH but is accelerated by strong acids.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis.[8][9][10][11][12] The ester reacts with a base, such as sodium hydroxide, to produce sodium butyrate and 2-butene-1,4-diol. The rate of hydrolysis of unsaturated esters is generally enhanced compared to their saturated counterparts, especially when there is no conjugation between the double bond and the carbonyl group.[13]

Caption: Hydrolytic Degradation Pathways

Experimental Protocol: Assessment of Hydrolytic Stability

-

Forced Degradation Study:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. The use of a co-solvent like acetonitrile or methanol may be necessary to ensure initial solubility.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute for analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify major degradation products. The choice of an appropriate HPLC method is crucial for separating the parent compound from its degradants.[9]

-

Thermal Stability

Elevated temperatures can induce thermal decomposition. The likely degradation pathway for unsaturated esters involves the random scission of the ester linkage.[14] For unsaturated polyester resins, major decomposition is often observed in the range of 260-445°C.[3][14]

Experimental Protocol: Evaluation of Thermal Stability

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature to determine the onset of decomposition and the temperature at which significant degradation occurs.

-

-

Isothermal Stress Testing:

-

Store samples of the neat compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed containers.

-

At predetermined intervals, analyze the samples for purity and the formation of degradation products using an appropriate chromatographic method.

-

Photostability

The carbon-carbon double bond in the 2-butene moiety is a chromophore that can absorb UV radiation, potentially leading to photochemical reactions.

-

Cis-Trans Isomerization: Upon absorption of light, the π-bond can be excited, allowing for rotation around the carbon-carbon single bond in the excited state, leading to isomerization between the cis and trans forms.[15][16]

-

Photodegradation: More extensive degradation can occur, potentially involving radical-mediated pathways or cycloaddition reactions, though these are generally less common for simple acyclic alkenes under typical laboratory light conditions.[15][17] The quantum yields for such reactions are often modest.[18][19]

Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)

-

Sample Preparation:

-

Expose samples of this compound, both as a solid and in solution (in a photochemically inert solvent like acetonitrile), to a light source that provides both UV and visible light.

-

A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions.

-

-

Exposure Conditions:

-

The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

After the exposure period, analyze the light-exposed and control samples for any changes in appearance, purity, and the formation of photodegradation products using a validated stability-indicating HPLC method.

-

Table 2: Summary of Potential Stability Issues and Degradation Pathways

| Stability Factor | Potential Degradation Pathway | Primary Products |

| Hydrolysis (Acidic) | Reversible cleavage of ester linkages | Butyric acid, 2-Butene-1,4-diol |

| Hydrolysis (Basic) | Irreversible saponification of ester linkages | Butyrate salt, 2-Butene-1,4-diol |

| Thermal Stress | Scission of ester bonds, potential C-C bond cleavage at higher temperatures | Butyric acid, butenes, CO, CO2 |

| Photochemical Stress | Cis-trans isomerization, potential radical-mediated degradation | Geometric isomers, minor degradation products |

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Caption: General Workflow for HPLC Analysis

Protocol: Stability-Indicating HPLC Method

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point for moderately nonpolar compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 210 nm (where the ester carbonyl and C=C double bond may absorb). A PDA detector is invaluable for method development to assess peak purity and select the optimal wavelength.

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile/water (50:50 v/v).

-

-

Method Validation:

-

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this compound and its degradation products. Forced degradation samples are used to demonstrate the stability-indicating nature of the method.

-

Conclusion

The solubility and stability of this compound are critical parameters that dictate its handling, storage, and application in scientific research and development. Its predicted low aqueous solubility and good solubility in organic solvents are consistent with its molecular structure. The primary stability concerns are hydrolysis of the ester groups, particularly under basic conditions, and potential photochemical isomerization. A systematic experimental approach, guided by established protocols and regulatory guidelines, is essential for a comprehensive understanding of these properties. The information and methodologies presented in this guide provide a robust framework for scientists and researchers to effectively work with this versatile chemical intermediate.

References

-

Thermo Fisher Scientific. cis-1,4-Diacetoxy-2-butene, 96%.

- Klopman, G., & Zhu, H. (2005). Estimation of the aqueous solubility of organic molecules by the group contribution approach.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

-

SNS Courseware. (2012). ICH Stability Testing Guidelines.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Patel, R. M., & Shri, J. M. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 1(5), 648-656.

-

Wikipedia. Butyl butyrate.

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

-

Slideshare. Photochemistry of Alkene.

-

DTIC. (1980). Photochemistry of Alkenes.

-

Thermo Scientific Alfa Aesar. cis-1,4-Diacetoxy-2-butene, 96% 50 g.

-

ChemicalBook. CIS-1,4-DIACETOXY-2-BUTENE CAS#: 25260-60-0.

-

2012 Book Archive. Hydrolysis of Esters.

-

Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.

-

Chemguide. Hydrolysing Esters.

-

DTIC. (1969). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.

-

PubMed Central. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin.

-

Scilit. Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters.

-

PubMed Central. (2023). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity.

-

Z&S Lubricants. Synthetic Esters.

-

MDPI. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane.

-

ResearchGate. (2020). Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA.

-

PubMed Central. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials.

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

Chemguide. hydrolysis of esters.

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

-

PubMed Central. (2022). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes.

-

PubMed. (2002). Preferential solvation of a dicyanate ester monomer and poly(sulfone) in different organic solvents by size-exclusion chromatography.

-

MDPI. (2023). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity.

Sources

- 1. scribd.com [scribd.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. m.youtube.com [m.youtube.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters | Scilit [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(butyryloxy)-2-butene

This guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 1,4-bis(butyryloxy)-2-butene. As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on the compound's molecular structure, established principles of spectroscopic interpretation, and data from analogous chemical structures. This approach provides a robust framework for researchers engaged in the synthesis, quality control, and analysis of this and related compounds.

Introduction and Molecular Structure

This compound is a diester of 2-butene-1,4-diol and butyric acid. Its structure consists of a central four-carbon chain with a double bond at the C2 position, and two butyryloxy groups ester-linked at the C1 and C4 positions. The stereochemistry of the double bond (cis or trans) significantly influences the spectroscopic output, particularly in NMR. For the purpose of this guide, we will primarily consider the cis (Z) isomer.

The precise characterization of this molecule is essential for ensuring its purity and confirming its identity, which is achieved through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of (Z)-1,4-Bis(butyryloxy)-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

Expertise-Driven Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity. The choice of solvent and internal standard is critical.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for esters and its single residual solvent peak that rarely interferes with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0.00 ppm, serving as the reference for all chemical shifts.

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

-

Spectra to Acquire:

-

¹H NMR: Standard proton spectrum to observe chemical shifts, integrations, and coupling constants.

-

¹³C NMR: A proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

-

2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The molecule's symmetry results in a relatively simple spectrum. Protons are labeled alphabetically from the end of the butyryl chain.

CH₃(a)-CH₂(b)-CH₂(c)-C(=O)O-CH₂(d)-CH(e)=CH(e)-CH₂(d)-O(O=)C-CH₂(c)-CH₂(b)-CH₃(a)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Ha | ~ 0.95 | Triplet (t) | 6H | Terminal methyl group protons, split by the adjacent CH₂ (Hb). |

| Hb | ~ 1.68 | Sextet | 4H | Methylene protons split by both the CH₃ (Ha) and CH₂ (Hc) groups. |

| Hc | ~ 2.30 | Triplet (t) | 4H | Methylene protons adjacent to the carbonyl group, deshielded and split by Hb. |

| Hd | ~ 4.65 | Doublet (d) | 4H | Methylene protons adjacent to the ester oxygen, significantly deshielded. Split by the olefinic proton (He). |

| He | ~ 5.80 | Triplet (t) | 2H | Olefinic protons in the center of the molecule. They are equivalent and split by the adjacent CH₂ (Hd) protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Proton-decoupled ¹³C NMR shows six distinct carbon signals due to the molecule's symmetry.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| CH₃ | ~ 13.7 | Terminal methyl carbon of the butyryl group. |

| -CH₂-CH₃ | ~ 18.5 | Methylene carbon adjacent to the methyl group. |

| -CH₂-C=O | ~ 36.2 | Methylene carbon alpha to the carbonyl group. |

| -O-CH₂- | ~ 60.5 | Methylene carbon attached to the ester oxygen, deshielded. |

| -CH=CH- | ~ 128.8 | Olefinic carbon, characteristic of a C=C double bond. |

| C=O | ~ 173.2 | Carbonyl carbon of the ester, highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~ 3030 | =C-H Stretch | Medium | Confirms the presence of hydrogens on a C=C double bond (alkene). |

| 2960-2870 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretches from the butyryl and methylene groups. |

| ~ 1740 | C=O Stretch (Ester) | Very Strong | Key diagnostic peak for the ester carbonyl group. Its high intensity and characteristic position are unambiguous.[1] |

| ~ 1650 | C=C Stretch | Medium-Weak | Indicates the carbon-carbon double bond. Its intensity can be weak for symmetrical alkenes. |

| 1465, 1380 | C-H Bend | Medium | Bending vibrations for CH₂ and CH₃ groups. |

| 1250-1150 | C-O Stretch (Ester) | Strong | Characteristic stretching of the C-O single bond in the ester linkage. |

| ~ 700 | =C-H Bend (out-of-plane) | Strong | For a cis-disubstituted alkene, a strong, broad peak is expected in this region.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that provides rich fragmentation data, often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Introduction: Inject a dilute solution of the compound into a GC-MS system. The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum

The molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 228 is expected. This peak may be weak or absent in EI-MS due to the instability of the parent ion.

-

Major Fragmentation Pathways: The ester linkages are prone to cleavage, leading to characteristic fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Origin |

| 228 | [C₁₂H₂₀O₄]⁺˙ | Molecular Ion (M⁺) |

| 141 | [M - OCOC₃H₇]⁺ | Loss of a butyryloxy radical. |

| 140 | [M - HOCOC₃H₇]⁺˙ | Loss of a molecule of butyric acid. |